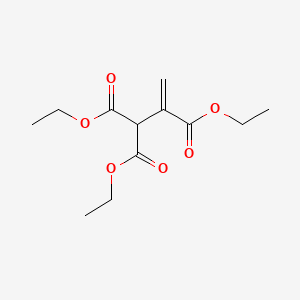oxo-lambda~5~-phosphane CAS No. 65164-39-8](/img/structure/B14470487.png)
[(Butane-1-sulfinyl)methyl](dioctyl)oxo-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butane-1-sulfinyl)methyloxo-lambda~5~-phosphane is a complex organophosphorus compound It contains a phosphine oxide functional group, which is known for its stability and unique reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1-sulfinyl)methyloxo-lambda~5~-phosphane typically involves the reaction of dioctylphosphine oxide with a butane-1-sulfinylmethyl precursor. The reaction is carried out under controlled conditions, often requiring the use of a base to facilitate the formation of the phosphine oxide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
(Butane-1-sulfinyl)methyloxo-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under strong oxidative conditions.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphorus compounds, while reduction yields the corresponding phosphine .
Wissenschaftliche Forschungsanwendungen
(Butane-1-sulfinyl)methyloxo-lambda~5~-phosphane has several applications in scientific research:
Wirkmechanismus
The mechanism by which (Butane-1-sulfinyl)methyloxo-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal centers. The phosphine oxide group acts as a strong electron donor, stabilizing metal complexes and influencing their reactivity. This coordination can activate the metal center for various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine oxide: Another phosphine oxide with similar stability but different steric properties.
Dioctylphosphine oxide: Lacks the sulfinyl group, resulting in different reactivity and applications.
Butylsulfinylmethylphosphine: Similar structure but without the dioctyl groups, affecting its solubility and reactivity.
Uniqueness
(Butane-1-sulfinyl)methyloxo-lambda~5~-phosphane is unique due to the combination of the sulfinyl and dioctyl groups, which provide a balance of steric hindrance and electronic properties. This makes it particularly useful in applications requiring specific coordination environments and reactivity profiles .
Eigenschaften
CAS-Nummer |
65164-39-8 |
|---|---|
Molekularformel |
C21H45O2PS |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
1-[butylsulfinylmethyl(octyl)phosphoryl]octane |
InChI |
InChI=1S/C21H45O2PS/c1-4-7-10-12-14-16-18-24(22,21-25(23)20-9-6-3)19-17-15-13-11-8-5-2/h4-21H2,1-3H3 |
InChI-Schlüssel |
HNXGWOOZEFPUSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CS(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


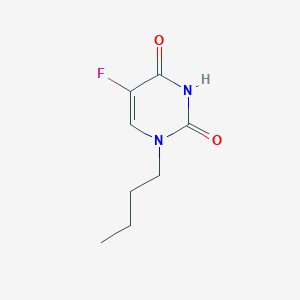
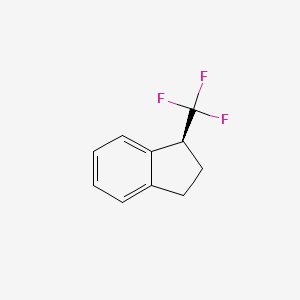
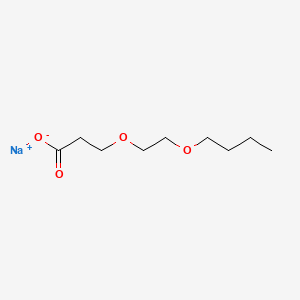

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
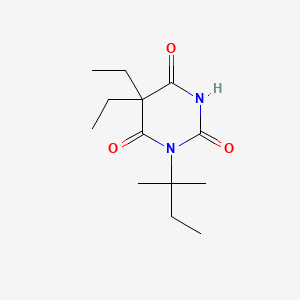

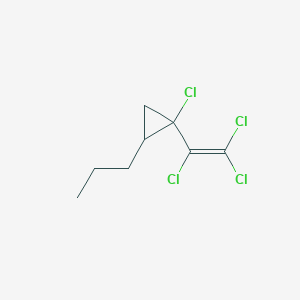
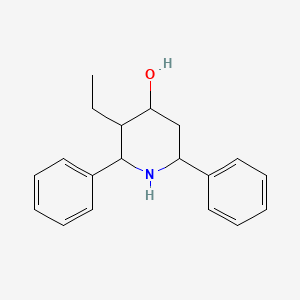
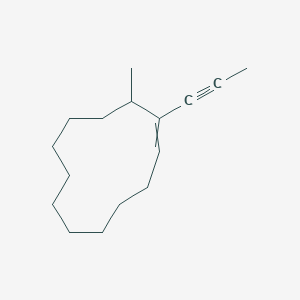
![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)

